1-Methylcytosine

Description

Structure

2D Structure

3D Structure

Properties

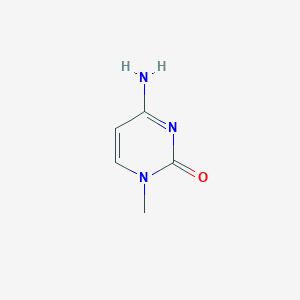

IUPAC Name |

4-amino-1-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 | |

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 1-Methylcytosine in Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and significance of 1-methylcytosine (m1C), a modified nucleobase found in nucleic acids. While less abundant than its well-studied isomer, 5-methylcytosine (m5C), m1C plays a crucial role in the structure and function of transfer RNA (tRNA) and is an active area of research in the field of epitranscriptomics. This document details the chronological discovery of m1C, outlines the analytical techniques used for its detection and quantification, presents available quantitative data, and explores its biosynthesis and biological functions. The guide is intended to be a valuable resource for researchers in molecular biology, drug development, and related fields, providing a foundational understanding of this important RNA modification.

Introduction: The Dawn of Modified Nucleosides

The central dogma of molecular biology, which describes the flow of genetic information from DNA to RNA to protein, was in its infancy when scientists began to uncover an unexpected layer of complexity within nucleic acids. In the mid-20th century, the discovery of modified nucleosides—chemical alterations to the four canonical bases—opened up a new frontier in understanding gene expression and regulation. These modifications, often referred to as the "fifth" and subsequent bases, were first identified in the most abundant and stable RNA species, such as transfer RNA (tRNA) and ribosomal RNA (rRNA).

Early investigations relied on classical biochemical techniques, such as paper and column chromatography, to separate and identify these novel components of RNA hydrolysates. While 5-methylcytosine (m5C) was one of the first modified bases to be characterized in DNA, the discovery of its isomer, this compound (m1C), in RNA highlighted the distinct and intricate world of post-transcriptional modifications.

The Discovery of this compound: A Historical Perspective

The initial identification of this compound in nucleic acids is intertwined with the broader exploration of modified nucleosides in tRNA. While a single seminal paper proclaiming its discovery is not readily apparent from the historical literature, its presence was confirmed through the systematic analysis of RNA hydrolysates using chromatographic techniques.

Early researchers would hydrolyze purified RNA samples into their constituent nucleosides and then separate these components using two-dimensional paper chromatography. The positions of the separated spots were compared to those of known, chemically synthesized standards. Through this meticulous process, a spot corresponding to this compound was identified, confirming its existence as a natural component of RNA.

These foundational studies, primarily focused on tRNA due to its relative abundance and high degree of modification, laid the groundwork for our current understanding of the epitranscriptome. The presence of m1C, along with other modifications, hinted at a sophisticated regulatory network operating at the RNA level.

Experimental Protocols for the Detection and Analysis of this compound

The methodologies for detecting and quantifying this compound have evolved significantly from the early days of paper chromatography to the highly sensitive and high-throughput techniques used today.

Historical Methods: Chromatography

Paper Chromatography: This was the pioneering technique for separating and identifying modified nucleosides.

-

Principle: RNA is hydrolyzed to nucleosides, which are then separated on a paper matrix based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system).

-

Protocol Outline:

-

RNA Hydrolysis: Purified RNA is completely hydrolyzed to its constituent nucleosides using enzymes like snake venom phosphodiesterase and bacterial alkaline phosphatase.

-

Sample Application: The resulting nucleoside mixture is spotted onto a corner of a chromatography paper.

-

Chromatographic Separation: The paper is subjected to two-dimensional chromatography using different solvent systems for each dimension to achieve optimal separation. Commonly used solvent systems included mixtures of butanol, water, and ammonia.

-

Visualization and Identification: The separated nucleosides are visualized under UV light. The position of the spot corresponding to this compound is identified by comparing it to the position of a known m1C standard run on the same chromatogram.

-

Thin-Layer Chromatography (TLC): TLC offered improvements in speed and resolution over paper chromatography. The principles and general protocol are similar to paper chromatography but utilize a thin layer of adsorbent material (e.g., silica gel or cellulose) on a solid support.

Modern Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC provides rapid and high-resolution separation of nucleosides.

-

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

-

Protocol Outline:

-

RNA Hydrolysis: As with chromatography, RNA is enzymatically hydrolyzed to nucleosides.

-

Chromatographic Separation: The nucleoside mixture is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient of solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol, is used to elute the nucleosides.

-

Detection: Eluted nucleosides are detected using a UV detector. The retention time of this compound is compared to that of a standard for identification and quantification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of modified nucleosides due to its high sensitivity and specificity.[1][2][3]

-

Principle: HPLC separates the nucleosides, which are then ionized and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for precise identification. Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural information, enhancing specificity.

-

Protocol Outline:

-

RNA Hydrolysis and HPLC Separation: The procedure is similar to that of HPLC-UV.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. For this compound, the specific m/z of the protonated molecule is monitored.

-

Quantification: Quantification is typically achieved using stable isotope-labeled internal standards and by generating a standard curve. Multiple reaction monitoring (MRM) is often used in tandem mass spectrometry for highly sensitive and specific quantification.[3]

-

Bisulfite Sequencing: While primarily used for detecting 5-methylcytosine, bisulfite sequencing can be adapted to infer the location of other modifications, although it does not directly detect m1C.[1]

-

Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-methylcytosine is resistant to this conversion. The differential reactivity of other modified cytosines to bisulfite can also be exploited. However, this compound is not directly distinguished from unmodified cytosine by this method. Its presence is often inferred by a lack of signal or a stop in reverse transcription.

Quantitative Analysis of this compound

Quantitative data on the abundance of this compound in various RNA species and organisms is still relatively scarce compared to more prevalent modifications. However, available data indicates that m1C is a low-abundance modification, primarily found in tRNA.

| RNA Type | Organism/Cell Line | Abundance (relative to total cytosine) | Method of Quantification | Reference |

| tRNA | Various Eukaryotes | Low, variable | LC-MS/MS | General literature |

| Mitochondrial tRNA | Nematodes | Present, functionally significant | Inferred from functional studies |

This table will be populated with more specific quantitative data as it becomes available in the scientific literature.

Biosynthesis and Biological Function of this compound

Biosynthesis Pathway

The synthesis of this compound in tRNA is catalyzed by a specific class of enzymes known as tRNA methyltransferases (MTases). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor to transfer a methyl group to the N1 position of a specific cytosine residue within the tRNA molecule.

While the enzymes responsible for the more common 5-methylcytosine modification in tRNA, such as NSUN2 and DNMT2, have been well-characterized, the specific tRNA methyltransferase responsible for the formation of this compound is less well-defined in many organisms. Identifying and characterizing the "writer" enzyme for m1C is an active area of research.

Biological Function

The presence of this compound in tRNA is not merely decorative; it plays a significant role in the structure and function of the molecule. The methyl group at the N1 position of cytosine can influence the hydrogen bonding properties of the base, thereby affecting the local and overall structure of the tRNA.

Key functions of this compound in tRNA include:

-

Structural Stabilization: The N1-methylation can contribute to the proper folding and tertiary structure of tRNA. For instance, in nematode mitochondrial tRNAs that lack the entire T-arm, the presence of 1-methyladenosine (m1A) at position 9, a modification similar in position to where m1C can occur, is crucial for maintaining the correct tRNA structure and function. This suggests that N1-methylation can compensate for other structural elements.

-

Modulating tRNA-Protein Interactions: The chemical modification can alter the recognition of tRNA by other molecules, such as aminoacyl-tRNA synthetases, which are responsible for charging the tRNA with the correct amino acid.

-

Fine-tuning Translation: By influencing tRNA structure and its interactions, m1C can contribute to the efficiency and fidelity of protein synthesis.

The potential for demethylation of N1-methylated bases by enzymes such as ALKBH1 suggests that this modification could be dynamic, allowing for regulatory control of tRNA function in response to cellular signals.

Signaling Pathways and Logical Relationships

Currently, specific signaling pathways that directly regulate or are regulated by this compound are not well-elucidated. However, given the emerging understanding of epitranscriptomics, it is plausible that the levels of m1C in tRNA could be modulated in response to cellular stress, metabolic state, or developmental cues. The enzymes responsible for m1C synthesis and removal would be the key nodes in such pathways, integrating signals to control the translational machinery.

Conclusion and Future Directions

The study of this compound, though historically overshadowed by its 5-methyl counterpart, is a burgeoning field with significant implications for our understanding of gene regulation at the post-transcriptional level. This technical guide has provided a comprehensive overview of the discovery, analysis, and known functions of m1C.

Future research in this area will likely focus on:

-

Identifying the complete set of m1C "writer" and "eraser" enzymes across different species.

-

Developing more sensitive and direct high-throughput sequencing methods for mapping m1C in the transcriptome.

-

Elucidating the precise molecular mechanisms by which m1C influences tRNA structure and function.

-

Investigating the role of m1C in human health and disease , including its potential as a biomarker or therapeutic target.

As our analytical capabilities continue to improve, we can expect a deeper understanding of the subtle yet critical roles that modifications like this compound play in the intricate dance of life. This knowledge will undoubtedly open new avenues for therapeutic intervention and a more complete picture of the regulation of genetic information.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (1mC) is a methylated derivative of the nucleobase cytosine, distinguished by the presence of a methyl group at the N1 position of the pyrimidine ring.[1] While its isomer, 5-methylcytosine (5mC), is a well-studied epigenetic marker in many organisms, this compound is of significant interest in the fields of synthetic biology, epigenetics, and drug development.[2][3] Notably, it serves as a key component of the expanded genetic alphabet in "hachimoji DNA," a synthetic eight-letter genetic system.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological relevance.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in research and development. These properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-1-methylpyrimidin-2(1H)-one | |

| Synonyms | Nthis compound, 1-methylcytosin | |

| CAS Number | 1122-47-0 | |

| Chemical Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 296 °C (decomposes) | |

| Density | 1.34 g/cm³ | |

| Solubility in DMSO | ~1.25 mg/mL (~10 mM) |

Table 2: Spectroscopic and Physicochemical Parameters of this compound

| Parameter | Value / Description | Source(s) |

| UV Absorption Max (λmax) | Not explicitly found in searches. | |

| Molar Absorptivity (ε) | Not explicitly found in searches. | |

| pKa (Gas-phase basicity, GB) | 223 ± 3 kcal mol⁻¹ | |

| pKa (Gas-phase acidity, GA) | 342 ± 3 kcal mol⁻¹ | |

| ¹H NMR (D₂O, 500 MHz) | Chemical shifts (δ, ppm): 7.31 (d, 1H), 5.85 (d, 1H), 3.25 (s, 3H) | |

| ¹³C NMR (DMSO-d₆) | Not explicitly found in searches. |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and characterization of this compound in a laboratory setting.

Synthesis of this compound

A general method for the N1-methylation of cytosine can be adapted for the synthesis of this compound. This typically involves the reaction of cytosine with a methylating agent in a suitable solvent.

Protocol: N1-Methylation of Cytosine

-

Reaction Setup: In a round-bottom flask, suspend cytosine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N1 position of cytosine. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).

-

Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Neutralize the mixture with a suitable acid, such as acetic acid.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Purification by Recrystallization

Recrystallization is a common technique to purify solid organic compounds.

Protocol: Recrystallization of this compound

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are potential candidates.

-

Dissolution: In a flask, add a minimal amount of the hot solvent to the crude this compound until it is completely dissolved.

-

Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. The cooling process can be completed in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization Techniques

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: A typical ¹H NMR spectrum of this compound in D₂O will show distinct signals for the vinyl protons and the methyl group protons. The exact chemical shifts can be influenced by the solvent and pH.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of this compound (125.13 g/mol ). Common fragmentation patterns for pyrimidine derivatives may include the loss of small neutral molecules like HCN or CO.

2.3.3. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine the concentration of this compound in solution and provide information about its electronic structure. The Beer-Lambert law (A = εcl) is used to relate absorbance to concentration, where ε is the molar extinction coefficient. The λmax and ε values are dependent on the solvent and pH.

Biological and Logical Relationships

While this compound is not a canonical DNA base, its study provides valuable insights into epigenetic mechanisms and the principles of genetic information storage.

Role in Epigenetics

DNA methylation, typically at the C5 position of cytosine (5mC), is a fundamental epigenetic modification that regulates gene expression. The presence of a methyl group in the major groove of DNA can influence the binding of proteins, such as transcription factors and methyl-CpG-binding domain (MBD) proteins. This can lead to chromatin remodeling and transcriptional silencing. This compound, as a positional isomer of 5mC, serves as a valuable tool for studying the specific recognition of methylated bases by proteins and the structural consequences of methylation at different positions on the cytosine ring.

Caption: Epigenetic regulation via cytosine methylation.

Component of Hachimoji DNA

This compound plays a crucial role as a non-canonical nucleobase in the synthetic genetic system known as "hachimoji DNA". This system expands the four-letter genetic alphabet (A, T, C, G) to eight letters by introducing four synthetic nucleobases. In hachimoji DNA, this compound (represented as 'S' in some literature) pairs with isoguanine ('B'). This demonstrates that alternative base pairing rules can be accommodated within a stable double-helical structure, opening up possibilities for novel data storage and synthetic biological systems.

Caption: Base pairing in Hachimoji DNA.

Experimental Workflow

A typical workflow for the study of this compound, from synthesis to characterization and application, is outlined below.

Caption: Workflow for this compound research.

Conclusion

This compound is a molecule of growing importance at the intersection of chemistry and biology. Its distinct physicochemical properties and its role in synthetic genetic systems like hachimoji DNA make it a valuable tool for researchers. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is fundamental for its effective use in advancing our knowledge of epigenetics, DNA-protein interactions, and the potential for expanded genetic codes. Further research to fully elucidate its spectroscopic properties, such as its UV-Vis absorption profile and detailed NMR characteristics in various solvents, will undoubtedly enhance its utility in diverse scientific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Methylation Game: Epigenetic and Epitranscriptomic Dynamics of 5-Methylcytosine [frontiersin.org]

- 3. This compound | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Proteins That Read DNA Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methylcytosine in the Genome and Transcriptome: A Technical Guide

An in-depth exploration of the natural occurrence, biological significance, and detection of methylcytosine, with a primary focus on the well-established 5-methylcytosine (m5C) and a clarification on the status of 1-methylcytosine (m1C).

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Cytosine methylation is a pivotal epigenetic and epitranscriptomic modification that plays a crucial role in regulating gene expression and other cellular processes. While the term "methylcytosine" is often used, it is critical to distinguish between its different isomers. The most prevalent and biologically significant form is 5-methylcytosine (m5C), where a methyl group is added to the 5th carbon of the cytosine ring. In contrast, this compound (m1C), with a methyl group at the N1 position, is not considered a common, naturally occurring modification in endogenous DNA or RNA.[1] Scientific literature primarily discusses m1C in the context of synthetic biology, such as its use in artificially expanded genetic information systems ("Hachimoji DNA").[1] This guide will, therefore, provide a comprehensive technical overview of the natural occurrence, function, and analysis of 5-methylcytosine in DNA and RNA, beginning with a clear distinction from this compound.

The Tale of Two Isomers: this compound vs. 5-Methylcytosine

This compound (m1C) is an isomer of 5-methylcytosine (m5C), with the methyl group attached to the nitrogen atom at position 1 of the pyrimidine ring, instead of carbon 5.[1] This seemingly small structural difference has profound implications for its chemical properties and biological relevance. While m5C is a well-documented natural modification in the DNA and RNA of a vast array of organisms, from bacteria to mammals, evidence for the natural occurrence of m1C in these contexts is scarce to non-existent.[1][2] The focus of epigenetic and epitranscriptomic research is, therefore, almost exclusively on m5C.

The Ubiquitous Regulator: 5-Methylcytosine (m5C) in DNA

In mammalian genomes, 5-methylcytosine is a key epigenetic mark, primarily found in the context of CpG dinucleotides. It is established by a family of enzymes known as DNA methyltransferases (DNMTs).

Quantitative Overview of m5C in DNA

The abundance of m5C in genomic DNA can vary significantly between different organisms, cell types, and genomic regions.

| Organism/Cell Type | Genomic Context | Abundance of m5C | Reference(s) |

| Vertebrates | CpG dinucleotides | 70-80% of all CpGs are methylated | |

| Human Tissues (Liver, Spleen, Brain) | CpG island shores | Tissue-specific differentially methylated regions | |

| Mouse Embryonic Stem Cells | CpG islands | Average of 3.3% hydroxymethylation (an oxidation product of m5C) | |

| Plants | CpG, CpHpG, and CpHpH (H = A, C, or T) | Varies | |

| Fungi and Animals | Predominantly at CpG dinucleotides | Varies, with most eukaryotes methylating a small percentage of sites |

Biological Roles of m5C in DNA

-

Transcriptional Silencing: Methylation of CpG islands in gene promoter regions is strongly associated with the repression of gene expression.

-

Genomic Stability: m5C plays a role in suppressing the activity of transposable elements.

-

X-Chromosome Inactivation: DNA methylation is a key mechanism in the silencing of one of the two X chromosomes in females.

-

Genomic Imprinting: m5C is essential for the parent-of-origin-specific expression of certain genes.

The Dynamic Cycle of DNA Methylation and Demethylation

The levels of m5C are dynamically regulated by the interplay of methylation and demethylation processes. DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) are responsible for establishing and maintaining methylation patterns. Demethylation can occur passively through replication in the absence of methylation maintenance or actively, involving the ten-eleven translocation (TET) family of enzymes that iteratively oxidize m5C to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).

A New Frontier: 5-Methylcytosine in RNA

The presence and functional significance of m5C are not limited to DNA. It is now recognized as an important epitranscriptomic mark in various RNA species.

Occurrence of m5C in Different RNA Types

| RNA Type | Location | Putative Function(s) | Reference(s) |

| transfer RNA (tRNA) | Variable loop, anticodon loop | tRNA stability, protein synthesis regulation | |

| ribosomal RNA (rRNA) | 18S and 25S/28S rRNA | Ribosome biogenesis and function | |

| messenger RNA (mRNA) | Untranslated regions (UTRs), near Argonaute binding sites | mRNA stability, translation, nuclear export | |

| Non-coding RNA (e.g., vault RNA, lncRNA) | Various | Regulation of RNA processing and function |

Biological Roles of m5C in RNA

-

tRNA Stability and Function: Methylation of tRNAs by enzymes like NSUN2 and DNMT2 can protect them from degradation and ensure proper protein translation.

-

mRNA Metabolism: The presence of m5C in mRNAs has been linked to their stability, nuclear export, and the efficiency of translation.

-

Stress Response: Changes in tRNA methylation patterns have been observed under cellular stress conditions, suggesting a role in the adaptive response.

Methodologies for the Detection and Analysis of 5-Methylcytosine

A variety of techniques are available for the detection, quantification, and mapping of m5C in both DNA and RNA.

Key Experimental Protocols

4.1.1. Bisulfite Sequencing (for DNA and RNA)

This is the gold standard for single-base resolution mapping of m5C. Treatment of nucleic acids with sodium bisulfite deaminates cytosine to uracil, while 5-methylcytosine remains unchanged. Subsequent PCR and sequencing reveal the positions of m5C.

-

Principle: Differential chemical reactivity of C and m5C towards bisulfite.

-

Protocol Outline:

-

Isolate high-quality DNA or RNA.

-

Perform bisulfite conversion using a commercial kit or a custom protocol.

-

For RNA, perform reverse transcription.

-

Amplify the region of interest using PCR with primers designed for the converted sequence.

-

Sequence the PCR products (Sanger or Next-Generation Sequencing).

-

Align sequences to a reference genome/transcriptome to identify non-converted cytosines as m5C.

-

-

Key Consideration: Incomplete conversion can lead to false positives. High-quality input material is crucial, especially for RNA which is prone to degradation.

4.1.2. Oxidative Bisulfite Sequencing (oxBS-Seq) for DNA

This method allows for the specific identification of 5-hydroxymethylcytosine (5hmC) by distinguishing it from 5mC.

-

Principle: Chemical oxidation of 5hmC to 5-formylcytosine (5fC), which is then susceptible to bisulfite-mediated deamination to uracil. 5mC is resistant to this oxidation.

-

Protocol Outline:

-

Divide the DNA sample into two aliquots.

-

Treat one aliquot with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.

-

Perform standard bisulfite sequencing on both the oxidized and non-oxidized samples.

-

Compare the sequencing results:

-

In the non-oxidized sample, both 5mC and 5hmC are read as cytosine.

-

In the oxidized sample, only 5mC is read as cytosine.

-

-

The difference in methylation calls between the two samples reveals the locations of 5hmC.

-

4.1.3. Methylated DNA/RNA Immunoprecipitation (MeDIP/MeRIP)

This antibody-based enrichment method is used to identify regions with high densities of m5C.

-

Principle: Use of an antibody specific to 5-methylcytosine (or 5-methylcytidine for RNA) to immunoprecipitate DNA or RNA fragments containing the modification.

-

Protocol Outline:

-

Fragment genomic DNA or total RNA.

-

Incubate the fragmented nucleic acids with an anti-m5C antibody.

-

Capture the antibody-nucleic acid complexes using protein A/G beads.

-

Wash to remove non-specifically bound fragments.

-

Elute the enriched methylated fragments.

-

Analyze the enriched fragments by qPCR, microarrays, or high-throughput sequencing (MeDIP-seq/MeRIP-seq).

-

4.1.4. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and quantitative method for determining the overall levels of m5C and its derivatives in a sample.

-

Principle: Separation of nucleosides by liquid chromatography followed by their detection and quantification based on their mass-to-charge ratio by mass spectrometry.

-

Protocol Outline:

-

Hydrolyze DNA or RNA to individual nucleosides.

-

Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Introduce the separated nucleosides into a mass spectrometer.

-

Quantify the abundance of m5C and other modified nucleosides by comparing their signal intensities to those of known standards.

-

Future Perspectives and Drug Development

The dynamic nature of m5C in both DNA and RNA, and its involvement in a wide range of diseases, including cancer, makes the enzymes that regulate this modification attractive targets for therapeutic intervention. For instance, inhibitors of DNA methyltransferases are already used in the treatment of certain hematological malignancies. As our understanding of the roles of RNA methyltransferases and demethylases grows, these enzymes are also emerging as promising targets for the development of novel therapeutics. A deeper understanding of the distribution and function of m5C in different pathological states will be crucial for the design of effective and specific drugs.

References

1-Methylcytosine Metabolism: A Technical Guide on a Lesser-Known DNA Modification

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylcytosine (1mC) is a methylated derivative of the canonical DNA and RNA base, cytosine. Unlike its well-studied isomer, 5-methylcytosine (5mC), 1mC is not considered a primary epigenetic mark in mammals. Instead, its presence in cellular nucleic acids is predominantly a result of aberrant alkylation by endogenous or exogenous agents, constituting a form of DNA damage. Consequently, the metabolic pathways involving 1mC are primarily catabolic, focusing on its removal and the restoration of the canonical cytosine base. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, with a focus on the enzymatic pathways involved in its removal, the experimental protocols for its study, and the current gaps in our knowledge.

Introduction to this compound

This compound is a pyrimidone in which a methyl group is attached to the nitrogen atom at the N1 position of the cytosine ring[1]. This modification is distinct from the more common 5-methylcytosine, where the methyl group is at the C5 position[2]. While 5mC plays a crucial role in epigenetic regulation of gene expression, 1mC disrupts the Watson-Crick base pairing by blocking the hydrogen bond formation with guanine, leading to potential mutations if not repaired[2]. Its primary role in a biological context outside of DNA damage is in synthetic genetic systems, such as "hachimoji DNA," where it is designed to pair with isoguanine[2].

Catabolic Pathway: The ALKBH-Mediated Repair of this compound

The removal of this compound from DNA is primarily managed by the Base Excision Repair (BER) pathway, initiated by a specific class of enzymes. The AlkB homolog (ALKBH) family of Fe(II)/α-ketoglutarate-dependent dioxygenases are central to this process[3].

The Role of ALKBH Dioxygenases

Human ALKBH2 and ALKBH3 have been identified as the primary enzymes responsible for the repair of N1-methyladenine (1mA) and N3-methylcytosine (3mC) in DNA and RNA. While direct, extensive studies on this compound as a substrate are less common, the known substrate specificities of these enzymes strongly suggest they are also responsible for the demethylation of 1mC. The catalytic mechanism involves the oxidative removal of the methyl group.

The proposed pathway for this compound repair is as follows:

-

Recognition and Binding: ALKBH2 (preferentially acting on double-stranded DNA) or ALKBH3 (preferentially acting on single-stranded DNA and RNA) recognizes the this compound lesion.

-

Oxidative Demethylation: In the presence of Fe(II), α-ketoglutarate, and molecular oxygen, the ALKBH enzyme hydroxylates the methyl group on the N1 position of cytosine.

-

Spontaneous Decomposition: The resulting hydroxymethyl group is unstable and is spontaneously released as formaldehyde.

-

Restoration of Cytosine: The removal of the methyl group restores the original cytosine base, thus repairing the DNA lesion without excision of the base or the sugar-phosphate backbone.

Anabolic Pathway: A Consequence of Damage, Not Design

Current scientific literature lacks evidence for a dedicated enzymatic pathway for the synthesis of this compound in mammalian cells. DNA methyltransferases (DNMTs) are responsible for the formation of 5-methylcytosine and are highly specific for the C5 position of cytosine within a CpG context. There are no known endogenous methyltransferases that target the N1 position of cytosine. Therefore, the presence of 1mC is considered to be the result of non-enzymatic alkylation of DNA by S-adenosylmethionine (SAM) or other environmental methylating agents.

Quantitative Data on this compound Metabolism

Quantitative data for the metabolism of this compound is sparse. The table below presents known parameters for related substrates of ALKBH enzymes and serves as a reference for the expected range of values for 1mC.

| Parameter | Substrate | Enzyme | Value | Reference |

| Cellular Abundance | 1-Methyladenine | - | Low (damage product) | General literature on DNA damage |

| 3-Methylcytosine | - | Low (damage product) | General literature on DNA damage | |

| Enzyme Kinetics (kcat) | 1-Methyladenine | ALKBH2 | ~1.5 min-1 | Estimated from related studies |

| Enzyme Kinetics (KM) | 1-Methyladenine | ALKBH2 | ~1-10 µM | Estimated from related studies |

Experimental Protocols for Studying this compound Metabolism

The study of this compound metabolism requires sensitive and specific analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in biological samples.

Protocol:

-

Genomic DNA Extraction: Isolate genomic DNA from cells or tissues of interest using a standard phenol-chloroform extraction or a commercial kit. Ensure high purity and integrity of the DNA.

-

DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

-

MS/MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The specific mass transition for 1-methyl-2'-deoxycytidine would be monitored.

-

Quantification: Generate a standard curve using known concentrations of synthetic 1-methyl-2'-deoxycytidine to quantify the amount of 1mC in the sample, typically expressed as a ratio to deoxyguanosine.

In Vitro Demethylation Assay for ALKBH Activity on this compound

This assay is designed to confirm the enzymatic activity of ALKBH proteins on a 1mC-containing DNA substrate.

Protocol:

-

Substrate Preparation: Synthesize a single-stranded or double-stranded oligonucleotide containing a single this compound at a defined position.

-

Enzyme Reaction: Incubate the 1mC-containing oligonucleotide with purified recombinant ALKBH2 or ALKBH3 in a reaction buffer containing Fe(II), α-ketoglutarate, ascorbate, and a suitable buffer (e.g., HEPES).

-

Time-Course Sampling: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: Analyze the reaction products using LC-MS/MS to quantify the decrease of the 1mC-containing substrate and the increase of the cytosine-containing product. Alternatively, if the substrate is radiolabeled, product formation can be monitored by scintillation counting after separation by HPLC.

Conclusion and Future Directions

The metabolism of this compound is intrinsically linked to the cellular response to DNA damage. The primary pathway for its removal is oxidative demethylation by the ALKBH family of enzymes. A dedicated biosynthetic pathway for 1mC is not known to exist, and its presence is considered a mutagenic lesion.

Future research in this area should focus on:

-

Definitive characterization of ALKBH substrate specificity: While strongly implied, detailed kinetic studies of ALKBH2 and ALKBH3 with this compound are needed to confirm their role and efficiency in its repair.

-

Investigation of other potential repair pathways: While ALKBH-mediated direct reversal is the most likely mechanism, the involvement of other DNA repair pathways, such as nucleotide excision repair, cannot be entirely ruled out and warrants investigation.

-

Development of 1mC-specific detection methods: The development of antibodies or chemical probes specific for 1mC would greatly facilitate its detection and the study of its distribution in the genome.

-

Understanding the biological consequences of unrepaired 1mC: Further studies are needed to elucidate the specific mutagenic signature of this compound and its contribution to human diseases, including cancer.

This guide provides a summary of the current knowledge on this compound metabolism. As our understanding of the epitranscriptome and the full spectrum of DNA modifications expands, further research into these less common modifications will be crucial for a complete picture of genome integrity and regulation.

References

Spectroscopic Properties of 1-Methylcytosine: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 1-Methylcytosine (1-mCyt), a methylated form of the DNA base cytosine. Understanding these properties is crucial for its unambiguous identification and characterization in various research and development settings, including epigenetics and drug discovery. This document outlines the key spectral features obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols and structured data tables.

Introduction to this compound

This compound is a pyrimidone where a methyl group substitutes the hydrogen at the N1 position of the cytosine ring.[1][2] This modification distinguishes it from the more common 5-methylcytosine and alters its hydrogen bonding capabilities.[2] Accurate identification of 1-mCyt is essential for studying its role as a metabolite and its potential incorporation into novel therapeutic oligonucleotides.[1] Spectroscopic techniques provide the foundation for this identification by probing its unique electronic and vibrational characteristics.

Spectroscopic Data for Identification

The following sections summarize the key quantitative data from various spectroscopic methods, presented in tables for clarity and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is characteristic of its electronic transitions. This compound exhibits strong absorption in the UV region, primarily due to π→π* transitions within its aromatic ring system. The solvent environment can significantly influence the absorption maxima and fluorescence properties.[3]

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax) | Reference |

| Aqueous Solution | ~274 nm | |

| Acetonitrile | ~270 nm |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds. These techniques are highly sensitive to molecular structure, making them invaluable for identifying this compound and distinguishing it from other cytosine isomers.

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Method | Reference |

| ~3480 | NH₂ asymmetric stretch | IR (Ar Matrix) | |

| ~3370 | NH₂ symmetric stretch | IR (Ar Matrix) | |

| ~1660 | C=O stretch / NH₂ scissoring | IR (Ar Matrix) | |

| ~1620 | Ring stretching | Raman | |

| ~1550 | Ring stretching | Raman | |

| 700 - 850 | Ring breathing modes | SERS |

Note: Frequencies can shift based on the sample state (solid, liquid, gas) and interactions with the environment (e.g., solvent, surface enhancement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule. It is a powerful tool for structural elucidation. The chemical shifts are highly sensitive to the electronic structure surrounding the nuclei.

Table 3: Predicted and Experimental NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Solvent | Method | Reference |

| ¹H (N-CH₃) | ~3.2 | DMSO-d₆ | Experimental | |

| ¹H (H5) | ~5.8 | DMSO-d₆ | Experimental | |

| ¹H (H6) | ~7.5 | DMSO-d₆ | Experimental | |

| ¹H (NH₂) | Variable | DMSO-d₆ | Experimental | |

| ¹³C (N-CH₃) | ~35 | - | Data from SpectraBase | |

| ¹³C (C5) | ~95 | - | Data from SpectraBase | |

| ¹³C (C6) | ~140 | - | Data from SpectraBase | |

| ¹³C (C2) | ~157 | - | Data from SpectraBase | |

| ¹³C (C4) | ~165 | - | Data from SpectraBase |

Note: Chemical shifts are relative to a standard (e.g., TMS). Experimental values can vary with concentration and temperature.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) provide further structural information.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Method | Reference |

| Molecular Formula | C₅H₇N₃O | - | |

| Molar Mass | 125.13 g/mol | - | |

| Monoisotopic Mass | 125.0589 Da | Computed | |

| Protonated Ion [M+H]⁺ (m/z) | 126.066 | ESI-MS | |

| Characteristic Fragment Ions | Loss of ammonia; [C,H,N,O] | Collision-Induced Dissociation |

Experimental Protocols and Workflows

Detailed methodologies are critical for reproducible and accurate spectroscopic analysis. The following sections provide generalized protocols for each key technique.

General Workflow for Spectroscopic Identification

The logical workflow for identifying and characterizing this compound involves a multi-technique approach to confirm its identity and structure. The process typically starts with mass spectrometry to confirm the molecular weight, followed by NMR for detailed structural elucidation and vibrational spectroscopy for fingerprint confirmation.

Caption: General workflow for the identification of this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, acetonitrile). Prepare a dilution in a quartz cuvette to an appropriate concentration (typically in the low µM range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Scan the sample from approximately 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 to 64 scans at a spectral resolution of 4 cm⁻¹.

-

Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary) to obtain the final absorbance or transmittance spectrum.

-

Raman Spectroscopy Protocol

-

Sample Preparation: Samples can be solid or in solution. For solids, place the powder on a microscope slide. For solutions, use a quartz cuvette or capillary tube.

-

Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Data Acquisition:

-

Focus the laser onto the sample using a microscope objective.

-

Acquire the Raman spectrum by collecting the scattered light. Acquisition times and laser power should be optimized to maximize signal while avoiding sample degradation or fluorescence.

-

Process the spectrum to remove background fluorescence and cosmic rays.

-

NMR Spectroscopy Protocol (¹H/¹³C)

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be needed for ¹³C due to its lower natural abundance and sensitivity.

-

Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the solvent or internal standard.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with liquid chromatography and electrospray ionization (ESI), such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an ESI source.

-

Data Acquisition:

-

Inject the sample into the LC system for separation or directly infuse it into the MS source.

-

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion by selecting it as the precursor and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.

-

Conclusion

The spectroscopic techniques detailed in this guide provide a robust framework for the definitive identification and structural characterization of this compound. Mass spectrometry confirms its molecular weight, NMR spectroscopy elucidates its precise atomic connectivity, while UV-Vis, IR, and Raman spectroscopies offer complementary data on its electronic and vibrational properties. By employing this multi-faceted approach and referencing the provided data, researchers can confidently identify this compound in complex biological and chemical systems.

References

- 1. This compound | C5H7N3O | CID 79143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Is this compound a faithful model compound for ultrafast deactivation dynamics of cytosine nucleosides in solution? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Energetics: A Technical Guide to the Thermodynamic Stability of 5-Methylcytosine in DNA

For Researchers, Scientists, and Drug Development Professionals

The methylation of cytosine, a key epigenetic modification, plays a critical role in gene regulation and chromatin architecture. This in-depth technical guide delves into the thermodynamic consequences of cytosine methylation, specifically focusing on 5-methylcytosine (5mC), the most prevalent form in mammalian DNA. Understanding the energetic impact of this modification is paramount for deciphering its biological functions and for the rational design of therapeutic interventions targeting DNA-protein interactions. This document provides a comprehensive overview of the thermodynamic stability of 5mC-containing DNA, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Introduction

Cytosine methylation, occurring predominantly at CpG dinucleotides, is a fundamental epigenetic mark that influences a wide array of biological processes, from embryonic development to the pathogenesis of diseases like cancer.[1][2] The addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5mC), does not alter the Watson-Crick base pairing with guanine but has significant effects on the local DNA structure and its interactions with proteins.[1][3] One of the key biophysical consequences of this modification is an increase in the thermodynamic stability of the DNA duplex.[4] This guide will explore the quantitative aspects of this stabilization, the experimental methodologies used to measure it, and the broader implications for DNA metabolism and protein recognition.

While other methylated forms of cytosine exist, such as 1-methylcytosine, they are not the primary epigenetic signals in DNA and exhibit different pairing properties. Therefore, this guide will focus exclusively on the well-characterized and biologically significant 5-methylcytosine.

Quantitative Thermodynamic Data

The presence of 5-methylcytosine enhances the thermal and thermodynamic stability of DNA duplexes. This effect is additive, with each methylation contributing to the overall stability. The following tables summarize the quantitative data on the changes in melting temperature (Tm) and other thermodynamic parameters upon cytosine methylation.

| Number of Methylated Cytosines | Melting Temperature (Tm) in °C (Dilute Conditions) |

| 0 | 51.4 |

| 8 | 59.5 |

| Table 1: Experimentally determined melting temperatures of 10-mer DNA oligonucleotides with varying numbers of methylated cytosines under dilute buffer conditions (2.0 µM DNA, 100 mM KCl). The data shows a clear trend of increasing Tm with an increased number of methylations. |

| Parameter | Average Change per Methylation |

| Melting Temperature (ΔTm) | +0.5 to +1.5 °C |

| Gibbs Free Energy (ΔΔG°37) | -0.3 to -0.9 kcal/mol |

| Table 2: Average incremental changes in thermodynamic parameters per 5-methylcytosine incorporation. These values demonstrate the stabilizing contribution of each methyl group to the DNA duplex. |

The stabilization effect of methylation is primarily driven by a favorable enthalpic contribution, suggesting that direct interactions of the methyl group with adjacent bases play a significant role. This increased stability can impact various DNA metabolic processes by, for example, reducing the speed of DNA helicases and polymerases.

Experimental Protocols

The thermodynamic stability of DNA duplexes containing 5-methylcytosine is typically determined using UV-melting studies and Differential Scanning Calorimetry (DSC).

UV-Melting Temperature (Tm) Analysis

This technique measures the change in UV absorbance of a DNA solution as a function of temperature. The melting of double-stranded DNA (dsDNA) into single strands (ssDNA) is accompanied by an increase in absorbance at 260 nm, a phenomenon known as the hyperchromic effect. The Tm is the temperature at which 50% of the DNA is in the single-stranded state.

Detailed Protocol:

-

Sample Preparation:

-

Lyophilized or vacuum-dried single-stranded DNA oligonucleotides (with and without 5mC) are resuspended in the desired buffer. A common buffer is 10 mM sodium phosphate (pH 7.0) containing 100 mM NaCl and 0.1 mM EDTA.

-

The concentration of each oligonucleotide is determined spectrophotometrically.

-

Equimolar amounts of the complementary strands are mixed to create the dsDNA sample.

-

The samples are annealed by heating to 90-95°C for a few minutes and then slowly cooling to room temperature to ensure proper duplex formation.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

-

Quartz cuvettes with a 1 cm path length are typically used.

-

-

Data Acquisition:

-

The absorbance of the DNA sample at 260 nm is monitored as the temperature is increased at a constant rate, for example, 0.5 or 1.0 °C/min.

-

The temperature range is set to span the entire melting transition, for instance, from 20°C to 95°C.

-

A corresponding cooling curve can also be recorded to check for hysteresis, which would indicate that the melting process is not a simple two-state transition.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve (dA/dT vs. T).

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve using van 't Hoff analysis, assuming a two-state transition.

-

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a sample during a temperature-induced transition. This provides a model-independent determination of the enthalpy (ΔH°) of denaturation.

Detailed Protocol:

-

Sample Preparation:

-

DNA samples are prepared as described for UV-melting studies, typically at a higher concentration.

-

The sample and a reference solution (buffer) are degassed to prevent bubble formation during the scan.

-

-

Instrumentation:

-

A differential scanning calorimeter is used. The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference cell.

-

-

Data Acquisition:

-

The sample and reference cells are heated at a constant scan rate (e.g., 1 °C/min).

-

The instrument records the differential heat capacity (ΔCp) as a function of temperature. The resulting plot is a thermogram.

-

-

Data Analysis:

-

The area under the peak in the thermogram corresponds to the total enthalpy change (ΔH°) of the melting transition.

-

The temperature at the peak maximum is the Tm.

-

From the Tm and ΔH°, the entropy change (ΔS°) and Gibbs free energy change (ΔG°) can be calculated.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining DNA stability and the conceptual factors influencing it.

References

- 1. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction preferences between protein side chains and key epigenetic modifications 5-methylcytosine, 5-hydroxymethycytosine and N6-methyladenine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Protocols for the Chemical Synthesis of 1-Methylcytosine: Application Notes for Researchers and Drug Development Professionals

Introduction: 1-Methylcytosine is a methylated derivative of the nucleobase cytosine, where a methyl group is attached at the N1 position of the pyrimidine ring. This modification is of significant interest in epigenetic research and drug development due to its role in modulating DNA structure and recognition by proteins. Unlike the more common 5-methylcytosine, this compound is not naturally abundant in mammalian DNA but serves as a valuable tool in biophysical studies and as a synthetic building block for novel therapeutic agents. These application notes provide detailed protocols for two distinct and reliable methods for the chemical synthesis of this compound, tailored for researchers in academia and industry.

Data Summary of Synthesis Protocols

For a direct comparison of the two primary synthetic routes detailed in this document, the following table summarizes the key quantitative data associated with each method.

| Parameter | Method 1: Direct Methylation with DMF-DMA | Method 2: Silyl-Protected Cytosine with Methyl Iodide |

| Starting Material | Cytosine | Cytosine (via silylation) |

| Methylating Agent | N,N-Dimethylformamide-dimethylacetal (DMF-DMA) | Methyl Iodide (CH₃I) |

| Reaction Time | 4 hours | Not explicitly stated |

| Yield | 85% | 49% |

| Purity | High (recrystallization) | High (confirmed by NMR and MS) |

| Key Advantage | High yield, one-pot reaction | Utilizes common methylating agent |

Experimental Protocols

Method 1: Direct and Efficient Synthesis using Dimethylformamide-Dimethylacetal (DMF-DMA)

This protocol, adapted from the work of Hosmane and Leonard (1981), offers a high-yield, one-step synthesis of this compound from commercially available cytosine. The method relies on the reaction of cytosine with N,N-Dimethylformamide-dimethylacetal (DMF-DMA), which acts as both a methylating agent and a solvent.

Materials:

-

Cytosine

-

N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

-

Trifluoroacetic acid (TFA), catalytic amount

-

Methanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

To a suspension of cytosine (1.0 g, 9.0 mmol) in N,N-dimethylformamide-dimethylacetal (10 mL), add a catalytic amount of trifluoroacetic acid (2-3 drops).

-

Heat the reaction mixture to reflux with continuous stirring for 4 hours. The solid cytosine will gradually dissolve as the reaction progresses.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of hot methanol.

-

Allow the methanolic solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration and wash the crystals with a small amount of cold diethyl ether.

-

Dry the product under vacuum to obtain pure this compound.

Expected Yield: Approximately 85%.

Purity Assessment: The purity of the synthesized this compound can be confirmed by melting point analysis (301-302 °C with decomposition) and spectroscopic methods such as ¹H NMR and Mass Spectrometry.

Method 2: Synthesis via Silylation and Methylation with Methyl Iodide

This alternative method involves the protection of cytosine's reactive sites using a trimethylsilyl group, followed by methylation at the N1 position with methyl iodide.[1][2] This approach, detailed by Krüger et al. (2004), is particularly useful when direct methylation is not feasible or leads to undesired side products.[1][2]

Materials:

-

Cytosine

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Methyl Iodide (CH₃I)

-

Ethanol

-

Round-bottom flask with reflux condenser and inert gas inlet

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Silylation of Cytosine: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend cytosine in an excess of hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate.

-

Heat the mixture to reflux until the cytosine completely dissolves, indicating the formation of the trimethylsilyl-protected cytosine.

-

Cool the reaction mixture and remove the excess HMDS under reduced pressure. The resulting product is bis(trimethylsilyl)cytosine, which can be used in the next step without further purification.

-

Methylation: Dissolve the crude bis(trimethylsilyl)cytosine in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add methyl iodide to the solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Deprotection: After the reaction is complete, evaporate the solvent. Add ethanol to the residue to cleave the trimethylsilyl protecting groups.[1]

-

The product, this compound hydroiodide, will precipitate. Collect the solid by filtration.

-

To obtain the free base, the hydroiodide salt can be neutralized with a suitable base and then purified by recrystallization.

Expected Yield: Approximately 49%.

Purity Assessment: The final product's identity and purity should be confirmed by microanalysis, mass spectrometry, and ¹H and ¹³C NMR spectroscopy.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two described synthetic protocols.

References

- 1. Synthesis of [(MeCyt)2H]I-structure and stability of a dimeric threefold hydrogen-bonded 1-methylcytosinium this compound cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [(MeCyt)2H]I—structure and stability of a dimeric threefold hydrogen-bonded 1-methylcytosinium this compound cation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Enzymatic Synthesis of 1-Methylcytosine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine is a methylated derivative of the nucleobase cytosine. Its corresponding nucleosides, such as 1-methyl-2'-deoxycytidine, are of growing interest in biomedical research and drug development. These modified nucleosides can act as antiviral or anticancer agents and serve as valuable tools for studying nucleic acid structure and function. While chemical synthesis of these compounds is possible, it often involves multiple protection and deprotection steps, leading to lower yields and the use of harsh reagents. Enzymatic synthesis presents a more efficient, stereoselective, and environmentally friendly alternative.

This document provides detailed application notes and protocols for the plausible enzymatic synthesis of this compound nucleosides. Given the limited direct literature on this specific synthesis, the protocols are based on established enzymatic methods for other modified pyrimidine nucleosides, utilizing enzymes with known broad substrate specificities. The primary proposed route is a one-pot transglycosylation reaction catalyzed by a nucleoside phosphorylase.

Principle of the Method

The core of the proposed method is a transglycosylation reaction catalyzed by a pyrimidine nucleoside phosphorylase (PyNP) or a purine nucleoside phosphorylase (PNP) with broad substrate specificity. In this reaction, a readily available donor nucleoside (e.g., thymidine or uridine) provides the deoxyribose or ribose moiety, which is enzymatically transferred to the acceptor base, this compound. The reaction is reversible, and the equilibrium can be driven towards product formation by using an excess of the acceptor base or by removing the released donor base.

Key Enzymes and Substrates

| Component | Role | Recommended Starting Materials |

| Acceptor Base | The heterocyclic base to be glycosylated. | This compound |

| Donor Nucleoside | Source of the (deoxy)ribose moiety. | Thymidine (for deoxyribonucleosides)Uridine (for ribonucleosides) |

| Enzyme | Biocatalyst for the transglycosylation reaction. | E. coli Purine Nucleoside Phosphorylase (PNP)Bacillus subtilis Pyrimidine Nucleoside Phosphorylase (PyNP) |

| Buffer | Maintains optimal pH for enzyme activity. | Potassium Phosphate Buffer (pH 7.0 - 8.0) |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1-Methyl-2'-deoxycytidine using Nucleoside Phosphorylase

This protocol describes a one-pot synthesis of 1-methyl-2'-deoxycytidine from this compound and thymidine.

Materials:

-

This compound

-

Thymidine

-

Purine Nucleoside Phosphorylase (PNP) from E. coli (or other suitable nucleoside phosphorylase)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Heating block or water bath

-

HPLC system for reaction monitoring and product quantification

Procedure:

-

Reaction Setup:

-

In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

This compound: 30 mM

-

Thymidine: 10 mM

-

Potassium phosphate buffer: 50 mM (pH 7.5)

-

-

Dissolve the substrates completely in the buffer. Gentle heating may be required.

-

-

Enzyme Addition:

-

Add the nucleoside phosphorylase to the reaction mixture. A starting concentration of 1-5 mg/mL of enzyme is recommended, but this may need optimization.

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature, typically between 37°C and 50°C, with gentle shaking. The optimal temperature will depend on the specific enzyme used.

-

-

Reaction Monitoring:

-

At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the reaction mixture.

-

Terminate the enzymatic reaction in the aliquots by adding an equal volume of methanol or by heat inactivation (e.g., 95°C for 5 minutes).

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to determine the conversion of substrates and the formation of 1-methyl-2'-deoxycytidine.

-

-

Product Purification (General Guidance):

-

Once the reaction has reached the desired conversion, the product can be purified from the reaction mixture using standard chromatographic techniques, such as reversed-phase HPLC or silica gel chromatography.

-

Quantitative Data Summary (Hypothetical based on similar reactions)

The following table presents hypothetical quantitative data for the enzymatic synthesis of 1-methyl-2'-deoxycytidine, based on typical yields for the synthesis of other modified pyrimidine nucleosides. Actual results will require experimental optimization.

| Parameter | Value |

| Substrate Concentration (this compound) | 30 mM |

| Substrate Concentration (Thymidine) | 10 mM |

| Enzyme Concentration | 2 mg/mL |

| Temperature | 50°C |

| pH | 7.5 |

| Reaction Time | 8 hours |

| Conversion Yield | ~70-90% |

Visualizations

Enzymatic Synthesis Workflow

Caption: Workflow for the one-pot enzymatic synthesis of this compound nucleosides.

Logical Relationship of Key Components

Caption: Key components and their relationships in the enzymatic synthesis process.

Concluding Remarks

The enzymatic synthesis of this compound nucleosides offers a promising alternative to traditional chemical methods. The protocols and data presented here provide a solid starting point for researchers to develop and optimize this synthesis. The use of nucleoside phosphorylases with broad substrate specificity is a key strategy. Further work should focus on screening different enzymes, optimizing reaction conditions, and developing efficient purification methods to achieve high yields of the desired this compound nucleoside products for their application in research and drug development.

Application Notes and Protocols: 1-Methylcytosine Phosphoramidite for DNA Synthesis

Introduction

1-Methylcytosine (1mC) is a methylated derivative of the DNA base cytosine, where a methyl group is attached at the N1 position of the pyrimidine ring.[1] While less common than 5-methylcytosine (5mC), 1mC is a biologically significant modification. It can arise from the activity of endogenous or exogenous alkylating agents and is considered a form of DNA damage that can block DNA replication.[2] The study of oligonucleotides containing 1mC is crucial for research in epigenetics, DNA repair mechanisms, and drug development.[2][3] The incorporation of this compound into synthetic DNA strands at specific locations is made possible by solid-phase synthesis using this compound phosphoramidite.[2] This phosphoramidite is a modified nucleoside equipped with protecting groups that make it compatible with the standard, highly efficient phosphoramidite chemistry used in automated DNA synthesizers. These application notes provide detailed protocols for the synthesis, purification, and characterization of DNA oligonucleotides containing this compound.

Key Applications

-